3-Hydroxyimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C3H4N2O3. It is a derivative of imidazolidine-2,4-dione, featuring a hydroxyl group at the third position. This compound is of significant interest due to its diverse applications in pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyimidazolidine-2,4-dione typically involves the reaction of arylglyoxal hydrates with N-hydroxyurea in acetic acid. The reaction is carried out at room temperature, leading to the formation of substituted N-hydroxyureas, which then cyclize to form 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones. These intermediates undergo dehydration to yield 5-aryl-3-hydroxyimidazolidine-2,4-diones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, involving controlled reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different hydroxylated products.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups replacing the hydroxyl group.
Scientific Research Applications
3-Hydroxyimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it useful in the development of pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-Hydroxyimidazolidine-2,4-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: Lacks the hydroxyl group at the third position.
3-Alkoxyimidazolidine-2,4-dione: Features an alkoxy group instead of a hydroxyl group.
Imidazolidine-2-thione: Contains a sulfur atom replacing one of the oxygen atoms.
Uniqueness: 3-Hydroxyimidazolidine-2,4-dione is unique due to its hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56775-96-3 |
---|---|
Molecular Formula |
C3H4N2O3 |
Molecular Weight |
116.08 g/mol |
IUPAC Name |
3-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H4N2O3/c6-2-1-4-3(7)5(2)8/h8H,1H2,(H,4,7) |
InChI Key |
RXDGHXQROICYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.